molecular formula C10H17Cl2N3O2 B2548622 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2173997-12-9

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No. B2548622
CAS RN: 2173997-12-9
M. Wt: 282.17
InChI Key: JJFWPHORLHBONR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with various N-mono-substituted hydrazines to afford the target compounds . Although the exact synthesis of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, has been characterized by single crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . This information can be useful in predicting the molecular conformation of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride, as the presence of a piperidine ring and a carboxylic acid group is common to both compounds.

Chemical Reactions Analysis

The derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis is discussed in one of the papers, where a derivatization reagent is used to enhance the detection of carboxylic acids . This suggests that 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride could potentially undergo similar reactions to form detectable derivatives for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the characterization of similar compounds through NMR spectroscopy, HRMS, and FTIR spectrum indicates that these techniques could be employed to analyze the physical and chemical properties of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride.

Scientific Research Applications

Anticancer Research

Several studies have investigated compounds related to "4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride" for their potential anticancer activities. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These compounds showed promising results, indicating their potential as therapeutic agents against cancer (Rehman et al., 2018).

Pharmaceutical Development

In the realm of pharmaceuticals, the compound has been part of studies aimed at developing new therapeutic agents. For example, the Aurora kinase inhibitor study by ロバート ヘンリー,ジェームズ (2006) highlights the potential use of related compounds in treating cancer by inhibiting Aurora A, a protein kinase involved in the regulation of cell division (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Surface Treatment

The compound and its derivatives also find applications in material science, particularly in the surface treatment of metals. Moshohoritou et al. (1994) investigated the use of heterocyclic organic compounds, including piperidine-4-carboxylic acid, as additives in the electrolytic coloring of anodized aluminum. These additives influenced the throwing power and resistance to atmospheric oxidation, showcasing the compound's utility beyond biomedical applications (Moshohoritou et al., 1994).

Future Directions

Piperidine derivatives continue to be an area of interest in the pharmaceutical industry, with ongoing research into their synthesis and potential applications .

properties

IUPAC Name

5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWPHORLHBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

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